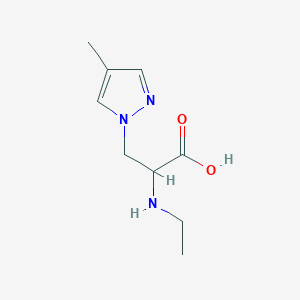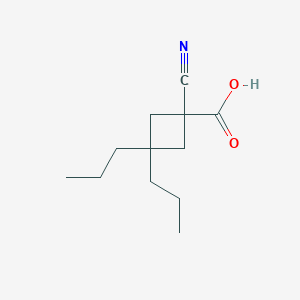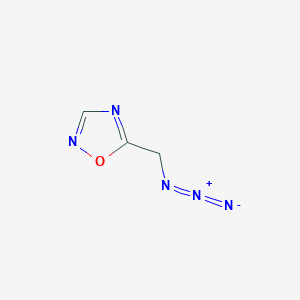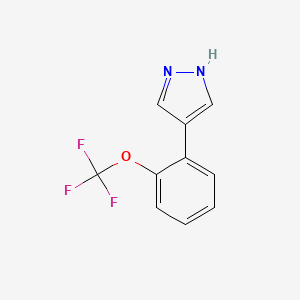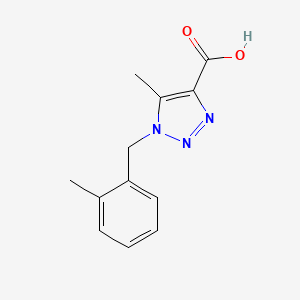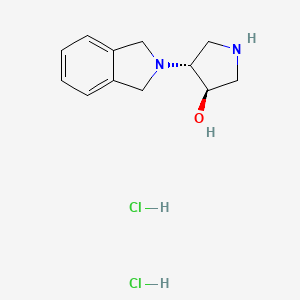
rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride: is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with an isoindoline moiety and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Isoindoline Moiety: The isoindoline group can be introduced via nucleophilic substitution or addition reactions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the isoindoline moiety.
Substitution: Various substitution reactions can occur at the pyrrolidine ring or the isoindoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield a dehydroxylated product.
科学的研究の応用
Chemistry
In chemistry, rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be used to study its interactions with biological macromolecules such as proteins and nucleic acids. It can also be used in assays to determine its biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
- rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol
- rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-one
- rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-amine
Uniqueness
The uniqueness of rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride lies in its specific stereochemistry and the presence of both the isoindoline and hydroxyl functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H18Cl2N2O |
|---|---|
分子量 |
277.19 g/mol |
IUPAC名 |
(3R,4R)-4-(1,3-dihydroisoindol-2-yl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c15-12-6-13-5-11(12)14-7-9-3-1-2-4-10(9)8-14;;/h1-4,11-13,15H,5-8H2;2*1H/t11-,12-;;/m1../s1 |
InChIキー |
AVXIBUFVLJZYET-MBORUXJMSA-N |
異性体SMILES |
C1[C@H]([C@@H](CN1)O)N2CC3=CC=CC=C3C2.Cl.Cl |
正規SMILES |
C1C(C(CN1)O)N2CC3=CC=CC=C3C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


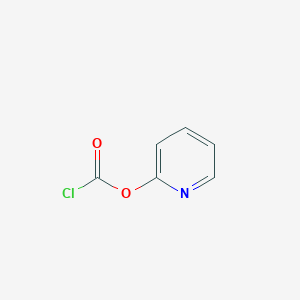

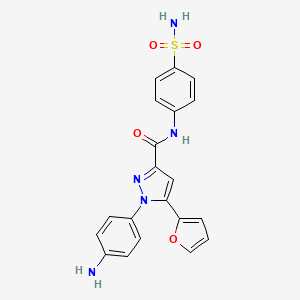
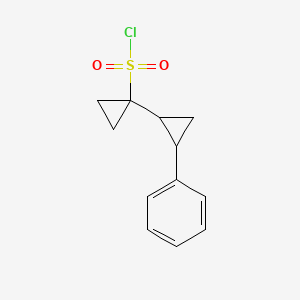
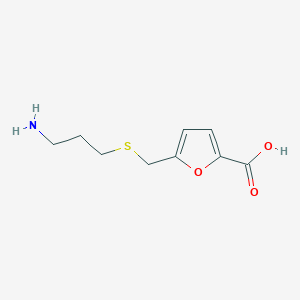
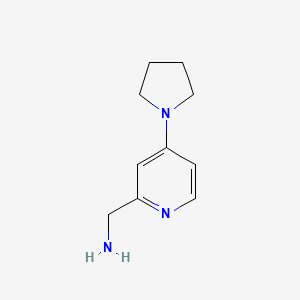
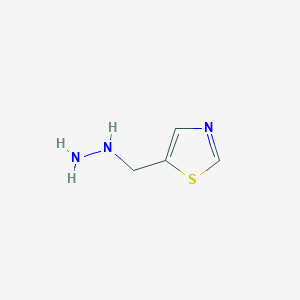
![tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate](/img/structure/B15326551.png)

